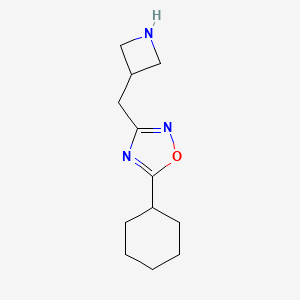

3-(Azetidin-3-ylmethyl)-5-cyclohexyl-1,2,4-oxadiazole

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of azetidine derivatives has been reported in the literature. For instance, a straightforward synthesis of various 1,3-disubstituted azetidines has been accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .Molecular Structure Analysis

The molecular structure of azetidine derivatives has been confirmed via various spectroscopic techniques such as 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .Chemical Reactions Analysis

Azetidine derivatives have been involved in various chemical reactions. For example, the starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .Applications De Recherche Scientifique

Oxadiazoles are heterocyclic compounds containing two nitrogen atoms and one oxygen atom, displaying a wide range of biological and pharmacological activities. These compounds, including variations like 1,3,4-oxadiazole and 1,2,4-oxadiazole, have been extensively studied for their therapeutic potential in various diseases due to their favorable physical, chemical, and pharmacokinetic properties. Their ability to form hydrogen bond interactions with biomacromolecules significantly enhances their pharmacological activity (Wang et al., 2022).

Cardiovascular Applications

A series of substituted indole derivatives incorporating oxadiazole, among other moieties, have demonstrated potential in cardiovascular activity studies. These compounds, through various mechanisms, have shown effects on blood pressure, heart rate, and other cardiovascular profiles, suggesting their potential use in cardiovascular disease treatment and management (Singh et al., 2014).

Anticancer and Antiviral Activities

The oxadiazole nucleus is a key component in novel drug development, showing significant anticancer and antiviral activities. The diverse biological behavior of oxadiazole derivatives, including their interactions with various enzymes, kinases, and growth factors, has been highlighted as promising for the development of new therapeutic agents (Devi et al., 2022).

Antimicrobial Activity

Oxadiazole derivatives have been identified as potent antimicrobial agents, exhibiting a wide range of activities against bacteria, fungi, and viruses. The search for new compounds to combat antimicrobial resistance has highlighted the relevance of oxadiazole structures, with many derivatives showing activity surpassing known antibiotics (Glomb & Świątek, 2021).

Propriétés

IUPAC Name |

3-(azetidin-3-ylmethyl)-5-cyclohexyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O/c1-2-4-10(5-3-1)12-14-11(15-16-12)6-9-7-13-8-9/h9-10,13H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPVWGUTZCXMJCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NC(=NO2)CC3CNC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B1470379.png)

![4-{[2-(Aminooxy)ethyl]amino}benzonitrile](/img/structure/B1470381.png)